Compound Description: IDN-6556 is a first-in-class caspase inhibitor being investigated for its therapeutic potential in treating liver diseases [, , ]. It exhibits potent efficacy in reducing alanine aminotransferase (ALT) levels, apoptosis, and caspase activities in rodent models of liver injury []. IDN-6556 displays favorable pharmacokinetic properties, including efficacy after oral administration and targeted accumulation in the liver [].
Compound Description: This compound, characterized by its crystal structure, features a pentanoic acid backbone with various substituents [, ]. Although its specific biological activity is not discussed in the provided abstracts, its structure suggests potential roles in biological processes.
Compound Description: CGP 39653 is a competitive antagonist of NMDA receptors in the brain [, ]. It binds to a protein complex involved in NMDA receptor function but distinct from the well-characterized NR1-3 proteins [, ].
2-Amino-4-oxo-5-phosphonopentanoic acid (AOPA)
Compound Description: AOPA acts as a potent and selective NMDA receptor antagonist []. It effectively blocks NMDA-induced responses in rat hippocampal neurons without affecting responses mediated by other excitatory amino acids like AMPA, quisqualate, and kainate [].
4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic and 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic Acids
Compound Description: These compounds incorporate a metallocene moiety linked to a butanoic or pentanoic acid chain [, ]. They are stable and feature a strong IR signal due to the presence of the tungsten-coordinated carbonyl ligands [, ]. Their design strategy emphasizes the utility of IR-detectable metal–carbonyl groups as potential tracers for biological molecules [, ].
Compound Description: LY518674 is a potent and selective PPARα agonist that significantly elevates serum HDL-c levels [, , ]. It achieves this effect by stimulating de novo apoA-1 synthesis, a mechanism distinct from existing fibrate drugs [, , ]. LY518674 represents a promising lead for developing novel therapies for dyslipidemia, particularly in patients with low HDL-c [, , ].
Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity []. Notably, they exhibited promising activity against Gram-positive bacteria, including multidrug-resistant strains, with low minimum inhibitory concentration (MIC) values [].
Compound Description: Z-CM-I-1, a hybrid compound of curcumin and melatonin, demonstrates neuroprotective effects in Alzheimer's disease (AD) models [, ]. It reduces amyloid-β accumulation, inflammation, oxidative stress, and synaptic dysfunction in the brain [, ]. Additionally, Z-CM-I-1 enhances mitochondrial function, a crucial aspect of neuronal survival in AD [, ].
(2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid and (2S)-3-methyl-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)butanoic Acid
Compound Description: These two compounds, derived from l-norvaline and l-valine, respectively, are characterized by their crystal structures and intermolecular interactions in the solid state [, ]. Their structures suggest they might be intermediates in peptide synthesis or act as building blocks for more complex molecules.
Compound Description: This compound, structurally similar to (2S)-2-(1-oxo-1H-2,3-dihydroisoindol-2-yl)pentanoic Acid, is characterized by its crystal structure and intermolecular interactions []. The presence of the carboxylic acid group and isoindolinone ring suggests potential for hydrogen bonding and other non-covalent interactions.
Compound Description: 5-DACTHF is an acyclic analog of tetrahydrofolic acid (THFA) that demonstrates potent inhibition of tumor cell growth in vitro [, ]. Its mechanism of action involves inhibition of purine biosynthesis by targeting enzymes like GAR-TFase and AICAR-TFase []. 5-DACTHF also acts as a substrate for folyl-polyglutamate synthetase, leading to the formation of its polyglutamylated forms, which exhibit enhanced inhibitory potency [, ].
Compound Description: This compound and its metal complexes were synthesized and characterized for their potential antibacterial activity []. They showed moderate bacteriostatic and bactericidal effects against Staphylococcus aureus, E. coli, and Bacillus cereus [].
N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic Acid and N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic Acid
Compound Description: These two compounds are analogs of the potent antitumor agent TNP-351, designed with a three-atom bridge modification []. Their synthesis aimed to explore the structure-activity relationship of TNP-351 and potentially improve its pharmacological properties.
3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide and (N′,N‴)-1,1′-(methylenebis(4,1-phenylene))bis(5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide)
Compound Description: These two hydrazide derivatives demonstrated promising anticancer activity against the HT-29 human colon adenocarcinoma cell line in both 2D and 3D cell culture models []. Furthermore, they exhibited significant antioxidant activity, comparable to ascorbic acid, as measured by the ferric reducing antioxidant power (FRAP) assay [].
Compound Description: These compounds are cytotoxic ketosteroids isolated from the Red Sea soft coral Dendronephthya sp. []. They exhibited potent antiproliferative effects against a panel of human cancer cell lines, including HepG2, HT-29, and PC, with dendronesterone C displaying the highest potency [].
Compound Description: This compound is a key intermediate in the synthesis of biotin (vitamin H) []. Its regioselective chlorination is a crucial step in the synthetic pathway, ultimately leading to the formation of tetradehydrobiotin esters, essential precursors to biotin [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.